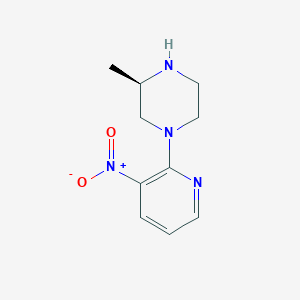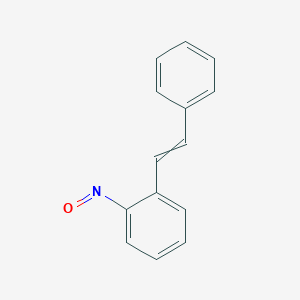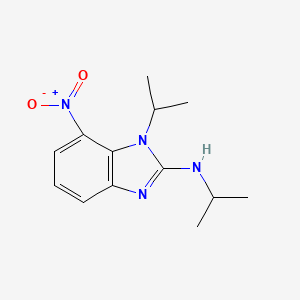![molecular formula C15H9BrN4S B12542541 5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 666826-38-6](/img/structure/B12542541.png)
5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining imidazole, thiadiazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
The synthesis of 5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-bromobenzophenone with pyridine-2-carboxaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization and condensation steps to form the desired imidazo[2,1-b][1,3,4]thiadiazole ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole or thiadiazole rings.
Scientific Research Applications
5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound shares structural similarities but differs in the position of the bromine atom and the presence of a pyridine ring.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole-pyridine core but lack the thiadiazole ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which contributes to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
666826-38-6 |
|---|---|
Molecular Formula |
C15H9BrN4S |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
5-bromo-6-phenyl-2-pyridin-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9BrN4S/c16-13-12(10-6-2-1-3-7-10)18-15-20(13)19-14(21-15)11-8-4-5-9-17-11/h1-9H |
InChI Key |
HZZLEUXUJCCWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)C4=CC=CC=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)






![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)



![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)

